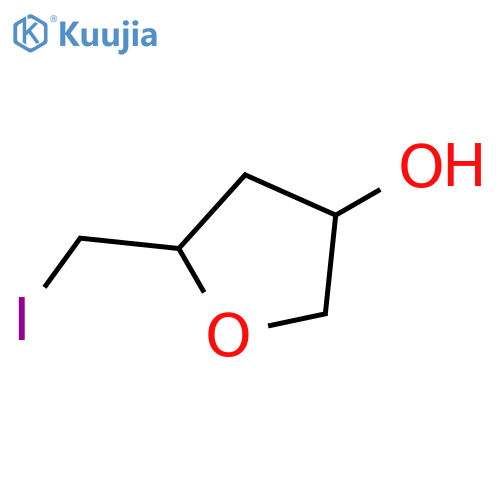Cas no 188068-77-1 (5-(Iodomethyl)tetrahydrofuran-3-ol)
5-(ヨードメチル)テトラヒドロフラン-3-オールは、有用な有機中間体として知られる化合物です。この分子は、テトラヒドロフラン骨格にヨードメチル基とヒドロキシル基が結合した構造を持ち、高い反応性を示します。特に、ヨードメチル基は求核置換反応やカップリング反応に適しており、医薬品や機能性材料の合成において重要な役割を果たします。また、ヒドロキシル基はさらに誘導体化が可能で、多様な化学変換が行える点が特徴です。高い純度と安定性を備えており、実験室規模から工業的製造まで幅広く利用されています。

188068-77-1 structure
商品名:5-(Iodomethyl)tetrahydrofuran-3-ol
5-(Iodomethyl)tetrahydrofuran-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-(Iodomethyl)tetrahydrofuran-3-ol
- 5-(iodomethyl)oxolan-3-ol
- 5-Iodomethyl-tetrahydro-furan-3-ol
- SCHEMBL8658478
- 2,5-Anhydro-1,3-dideoxy-1-iodopentitol
- AT36327
- 188068-77-1
- AKOS016844632
- DB-185875
- 1379364-07-4
- DTXSID60596515
-
- インチ: InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2
- InChIKey: CQIXHAQHLCXRQQ-UHFFFAOYSA-N
- ほほえんだ: C1C(COC1CI)O
計算された属性
- せいみつぶんしりょう: 227.96473g/mol
- どういたいしつりょう: 227.96473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 29.5Ų
5-(Iodomethyl)tetrahydrofuran-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1230245-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$1000 | 2025-02-25 | |
| Chemenu | CM195996-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$430 | 2021-08-05 | |
| Chemenu | CM195996-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$398 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1230245-1g |
5-(Iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$1000 | 2024-06-03 | |
| Alichem | A159003158-1g |
5-(Iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1230245-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$1000 | 2025-03-01 |
5-(Iodomethyl)tetrahydrofuran-3-ol 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
188068-77-1 (5-(Iodomethyl)tetrahydrofuran-3-ol) 関連製品
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
